molecular formula C9H14BrClN2O2S B7640504 N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride

N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride

Cat. No. B7640504
M. Wt: 329.64 g/mol
InChI Key: UXLSELDHVVOIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. This compound has shown promising results in various preclinical studies, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride involves the inhibition of carbonic anhydrase IX (CAIX). CAIX is an enzyme that plays a crucial role in regulating the pH of cancer cells. Inhibition of CAIX leads to an increase in intracellular acidity, which can induce apoptosis in cancer cells. This compound has shown potent inhibitory activity against CAIX, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against CAIX, leading to an increase in intracellular acidity and induction of apoptosis in cancer cells. Additionally, it has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, further studies are required to determine its long-term effects and potential side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride is its potent inhibitory activity against CAIX, making it a promising candidate for cancer therapy. Additionally, it exhibits low toxicity in normal cells, making it a safer alternative to other cancer therapies. However, its limitations include the need for further studies to determine its long-term effects and potential side effects.

Future Directions

For research on N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride include:
1. Further studies to determine its efficacy in inhibiting the growth of different types of cancer cells.
2. Studies to determine its long-term effects and potential side effects.
3. Development of new formulations and delivery methods to improve its bioavailability and efficacy.
4. Studies to determine its potential use in combination with other cancer therapies.
5. Studies to determine its potential use in other diseases such as osteoporosis and glaucoma.
In conclusion, this compound is a promising compound that has shown potent inhibitory activity against CAIX, making it a promising candidate for cancer therapy. Further studies are required to determine its long-term effects and potential side effects, and to develop new formulations and delivery methods to improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride involves the reaction between 3-bromo-4-methylbenzenesulfonyl chloride and ethylenediamine hydrochloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX is a promising target for cancer therapy, and this compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S.ClH/c1-7-2-3-8(6-9(7)10)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLSELDHVVOIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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